![molecular formula C12H19N3O B12545512 N~2~-[(2-Aminophenyl)methyl]norvalinamide CAS No. 832676-78-5](/img/structure/B12545512.png)
N~2~-[(2-Aminophenyl)methyl]norvalinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(2-Aminophenyl)methyl]norvalinamide is a chemical compound with the molecular formula C12H19N3O It is known for its unique structure, which includes an aminophenyl group attached to a norvalinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Aminophenyl)methyl]norvalinamide typically involves the reaction of N-(2-aminophenyl)benzamide with isocyanates. One effective method utilizes N-(2-aminophenyl)benzamide and phenyl isocyanate in a nucleophilic/intramolecular addition process followed by transamidation . This method is noted for its atom economy, practicality, and ease of substrate preparation.
Industrial Production Methods
Industrial production of N2-[(2-Aminophenyl)methyl]norvalinamide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(2-Aminophenyl)methyl]norvalinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N~2~-[(2-Aminophenyl)methyl]norvalinamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Propiedades
Número CAS |
832676-78-5 |
|---|---|
Fórmula molecular |
C12H19N3O |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
2-[(2-aminophenyl)methylamino]pentanamide |
InChI |
InChI=1S/C12H19N3O/c1-2-5-11(12(14)16)15-8-9-6-3-4-7-10(9)13/h3-4,6-7,11,15H,2,5,8,13H2,1H3,(H2,14,16) |
Clave InChI |
SEZFCFJMRQQCAM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)N)NCC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


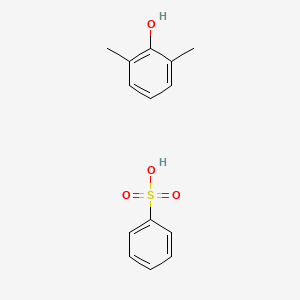
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
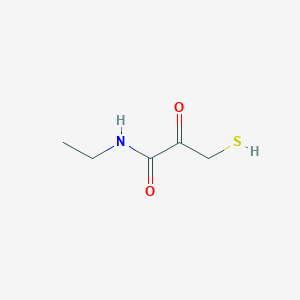
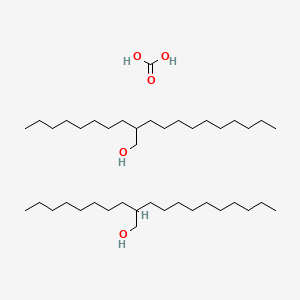
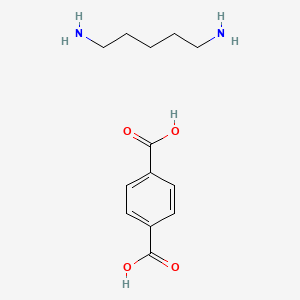
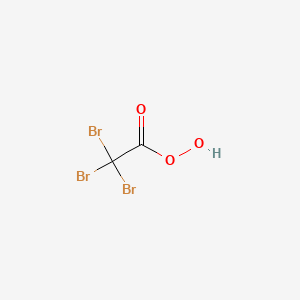
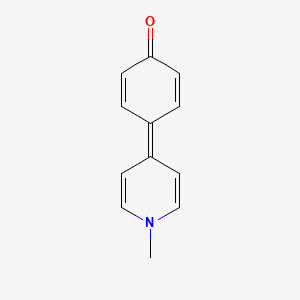
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
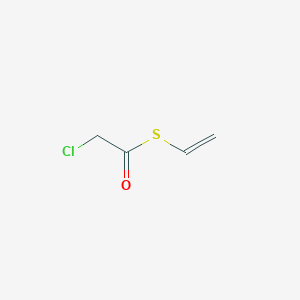
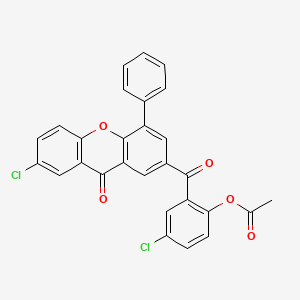

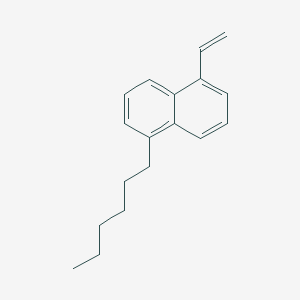
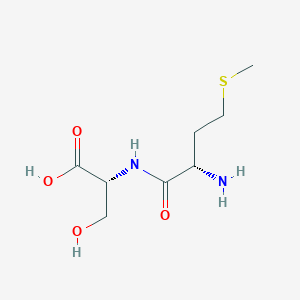
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
